2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol basic properties
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol basic properties
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic system that serves as an exceptional purine bioisostere[1]. Within this chemical space, 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol stands out as a critical foundational building block. The planar geometry of the fused pyrazole and pyrimidine rings mimics the adenine core of ATP, while the 2-phenyl substituent provides an ideal vector for occupying hydrophobic pockets in various kinase enzymes[1]. As a Senior Application Scientist, I present this technical guide to dissect the structural properties, validated synthetic workflows, and the expanding pharmacological landscape of this highly versatile medicinal chemistry scaffold.
Structural Dynamics & Physicochemical Profiling
The chemical behavior of 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol is fundamentally governed by its lactam-lactim tautomerism. The 5-ol substitution exists in a dynamic equilibrium with its 5-one (lactam) counterpart. This is not merely a structural curiosity; it is the thermodynamic engine that dictates its reactivity. In the solid state and in polar protic solvents, the lactam form often predominates, which subsequently drives the nucleophilicity of the exocyclic oxygen when exposed to electrophilic activating agents.
Table 1: Physicochemical Properties of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C12H9N3O | - |
| Molecular Weight | 211.22 g/mol | Highly favorable for lead optimization (Strictly Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | ~55.1 Ų | Excellent theoretical membrane permeability; potential for BBB penetration. |
| Hydrogen Bond Donors | 1 (Lactim -OH / Lactam -NH) | Crucial for hinge-region binding in kinase ATP-binding pockets. |
| Hydrogen Bond Acceptors | 3 | Facilitates water-mediated interactions in target binding sites. |
| Estimated LogP | 2.1 - 2.5 | Optimal lipophilicity for oral bioavailability and formulation. |
Synthetic Methodologies & Mechanistic Causality
The synthesis and downstream functionalization of the pyrazolo[1,5-a]pyrimidine core require precise thermodynamic control to ensure regioselectivity and high yields[1]. Below are the self-validating protocols for the de novo construction of the core and its subsequent electrophilic activation.
Fig 1. De novo synthesis and electrophilic activation workflow of the pyrazolo[1,5-a]pyrimidine core.
Protocol 1: De Novo Annulation of the Pyrazolo[1,5-a]pyrimidine Core
Objective: Regioselective cyclocondensation to form the bicyclic 5-ol scaffold.
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Reagent Preparation: Charge a dry, round-bottom flask with 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) and glacial acetic acid (0.5 M concentration).
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Causality: Glacial acetic acid serves a dual purpose as both the solvent and a mild Brønsted acid catalyst. It activates the electrophilic carbonyl of the incoming synthon without fully protonating the weakly basic pyrazole amine, maintaining its nucleophilicity[1].
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Electrophile Addition: Add ethyl propiolate (1.1 equiv) dropwise at room temperature.
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Cyclocondensation: Elevate the temperature to 110 °C and reflux for 4-6 hours.
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Causality: Thermodynamic control is required to overcome the activation energy barrier for the intramolecular cyclization following the initial Michael addition/amidation.
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Workup & Isolation: Cool the reaction mixture to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the target 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol.
Protocol 2: Electrophilic Activation via Chlorination
Objective: Conversion of the 5-ol to a 5-chloro intermediate for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
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Reagent Suspension: Suspend 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol (1.0 equiv) in neat phosphorus oxychloride (POCl3, 10 equiv).
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Causality: POCl3 acts as both the solvent and the chlorinating agent. The massive excess drives the tautomeric equilibrium toward the reactive lactim form. The oxygen attacks the electrophilic phosphorus, creating a highly reactive phosphorodichloridate leaving group[2].
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Reflux: Heat the mixture to 85 °C under an inert nitrogen atmosphere for 2-3 hours[2].
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Concentration: Remove excess POCl3 via vacuum distillation.
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Causality: POCl3 is highly reactive and must be removed prior to aqueous workup to prevent violent exothermic hydrolysis and degradation of the newly formed chloro-product.
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Neutralization & Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO3 until the aqueous phase reaches pH 7-8[2].
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via short-path silica gel chromatography to isolate 5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine[2].
Pharmacological Landscape & Target Engagement
The 2-phenylpyrazolo[1,5-a]pyrimidine scaffold has evolved from a simple kinase inhibitor to a multi-target modulator in modern drug discovery. The 5-position (derived from the 5-ol) is typically utilized as the primary vector for solvent-exposed functionalization, allowing for the tuning of pharmacokinetic properties without disrupting the core's binding affinity.
Table 2: Pharmacological Target Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target | Disease Indication | Mechanism of Action | Reference |
| CDK2 | Colorectal/Breast Cancer | ATP-competitive inhibition; induces G1-phase cell cycle arrest and apoptosis. | [3] |
| VEGFR-2 | Breast Cancer | Anti-angiogenic kinase inhibition; blocks tumor vascularization. | [4] |
| PDE4 | Idiopathic Pulmonary Fibrosis | Halogen-binding and metal-coordination at the active site (AI-driven discovery). | [5] |
| ABCB1 (P-gp) | Multidrug-Resistant Cancer | Reversal agent; stabilizes ABCB1 to prevent paclitaxel efflux. | [6] |
| TLR4 | Sepsis / Inflammation | Disruption of TLR4-TLR4* homodimerization (Protein-Protein Interaction inhibitor). | [7] |
Deep Dive: CDK2 Inhibition Pathway
Derivatives of this scaffold have shown exceptional potency against Cyclin-Dependent Kinase 2 (CDK2)[3]. The planar bicyclic core forms critical hydrogen bonds with the hinge region of the kinase (typically via Leu83), while the 2-phenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site. This competitive blockade halts the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor, and ultimately arresting the cell cycle at the G1/S transition[3].
Fig 2. CDK2 inhibition pathway by pyrazolo[1,5-a]pyrimidine derivatives leading to tumor apoptosis.
References
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC (NIH).1
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5-Chloropyrazolo[1,5-a]pyrimidine synthesis - ChemicalBook. 2
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI.org. 3
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ZnO Nanoparticles Catalyst in the Synthesis of Bioactive Fused Pyrimidines as Anti-breast Cancer Agents Targeting VEGFR-2 - PubMed.4
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Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. 5
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Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. 6
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- 6. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
